molecular formula C14H10F3NO3 B2879335 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid CAS No. 2095410-99-2

2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid

Cat. No.: B2879335
CAS No.: 2095410-99-2
M. Wt: 297.233
InChI Key: OPDGHOCPOHFNTA-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is a compound that features a trifluoromethyl group attached to a benzyl ether, which is further connected to a nicotinic acid moiety

Mechanism of Action

Target of Action

It is known that this compound is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides, which act as inhibitors of the HCV NS5B polymerase .

Mode of Action

It is known that the compound can be used to synthesize pyridine carboxamides, which inhibit the hcv ns5b polymerase . This suggests that the compound may interact with its targets by binding to them and inhibiting their function.

Biochemical Pathways

Given its potential use in the synthesis of hcv ns5b polymerase inhibitors , it may be involved in the viral replication pathway of Hepatitis C.

Result of Action

As a potential precursor to hcv ns5b polymerase inhibitors , it may contribute to the inhibition of viral replication in Hepatitis C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with nicotinic acid . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of phenols or alcohols.

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)nicotinic acid
  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 4-(Trifluoromethyl)benzyl alcohol

Uniqueness

2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is unique due to the presence of both the trifluoromethyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and potential receptor interactions set it apart from other similar compounds .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-21-12-11(13(19)20)2-1-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDGHOCPOHFNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-99-2
Record name 2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine-3-carboxylic acid
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